REACTION_CXSMILES
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[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7]([OH:9])=O.[CH:10]1[C:15]([NH2:16])=[CH:14][CH:13]=[C:12]([NH2:17])[CH:11]=1.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[NH2:16][C:15]1[CH:10]=[CH:11][C:12]([NH:17][C:7]([C:3]2[CH:4]=[N:5][O:6][C:2]=2[CH3:1])=[O:9])=[CH:13][CH:14]=1
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Name
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|
Quantity
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10.1 g
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Type
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reactant
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Smiles
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CC1=C(C=NO1)C(=O)O
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Name
|
|
Quantity
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8.65 g
|
Type
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reactant
|
Smiles
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C1=CC(=CC=C1N)N
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Name
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|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
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18.05 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the deposited precipitate is filtered off with suction
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Type
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CONCENTRATION
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Details
|
the organic phase is concentrated
|
Type
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CUSTOM
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Details
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the product is chromatographed on silica gel by means of ethyl acetate/petroleum ether with addition of 1% glacial acetic acid
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Type
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CUSTOM
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Details
|
crystallized from ethyl acetate/petroleum ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
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NC1=CC=C(C=C1)NC(=O)C=1C=NOC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |